molecular formula C11H11NO2S2 B181936 Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate CAS No. 24044-88-0

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Cat. No.: B181936
CAS No.: 24044-88-0
M. Wt: 253.3 g/mol
InChI Key: OOZLAJJSFPATME-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Mechanism of Action

Target of Action

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a compound that has been evaluated for its anticonvulsant activity . The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors , and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and the propagation of action potentials, which are key factors in the onset of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, potentially reducing the likelihood of seizure onset.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in neuronal signaling and excitability. By modulating the activity of key receptors and transporters, the compound can influence the flow of ions across neuronal membranes, which in turn can affect the propagation of action potentials along neuronal pathways .

Pharmacokinetics

A computational study was carried out for the calculation of the pharmacophore pattern and prediction of pharmacokinetic properties . The impact of these properties on the compound’s bioavailability and therapeutic efficacy would be an important area for future research.

Result of Action

The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-[4-(4-bromophenoxy)benzylidene] acetohydrazide BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound’s action can result in a significant reduction in seizure activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-mercaptobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its specific ester functional group, which allows for further chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZLAJJSFPATME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214015
Record name Benzothiazolethiol, 2-ethoxycarbonylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-88-0, 64036-42-6
Record name Acetic acid, (2-benzothiazolylthio)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazolethiol, 2-ethoxycarbonylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazolethiol, 2-ethoxycarbonylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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